2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This boronate ester features a phenyl ring substituted with a benzyloxy (-O-Bn) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position, attached to a pinacol-protected boronate core (1,3,2-dioxaborolane). The benzyloxy group introduces steric bulk and moderate electron-donating effects, while the -CF₃ group is strongly electron-withdrawing, creating a unique electronic profile. Such compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions and biomedical applications, such as fluorescence probes .
Properties
Molecular Formula |
C20H22BF3O3 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-phenylmethoxy-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-11-10-15(20(22,23)24)12-17(16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChI Key |
IDCNXZRUIZPGRC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Transition-Metal Catalyzed Borylation of Aryl Halides
A common approach involves palladium- or nickel-catalyzed borylation of aryl bromides or iodides with bis(pinacolato)diboron (B2pin2). The reaction proceeds under inert atmosphere (usually nitrogen or argon) in solvents such as tetrahydrofuran (THF) or dioxane, often with a base like potassium acetate or sodium tert-butoxide.
- Procedure Example : The aryl bromide precursor, 2-(2-(benzyloxy)-4-(trifluoromethyl)phenyl) bromide, is dissolved in anhydrous THF and stirred under nitrogen. Bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl2) are added along with potassium acetate. The mixture is heated to 80–90 °C for several hours. After completion, the reaction is quenched with water, extracted with organic solvents, dried over sodium sulfate, and purified by silica gel chromatography to afford the boronate ester as a colorless oil or solid with yields ranging from 50–80%.
Synthesis via Aryl Diazonium Salts
An alternative method involves the use of aryl diazonium tetrafluoroborate salts as substrates for borylation. This method can proceed under mild conditions and provides high regioselectivity.
- Procedure Example : The aryl amine precursor is converted to the corresponding diazonium salt by treatment with sodium nitrite and tetrafluoroboric acid at low temperature. The diazonium salt is then reacted with pinacolborane or bis(pinacolato)diboron in the presence of copper catalysts or under metal-free conditions. The reaction mixture is stirred at room temperature or slightly elevated temperature, then quenched and purified to yield the target boronate.
Copper-Catalyzed Coupling with Benzyl Bromide
A copper-catalyzed coupling method has been reported for the synthesis of benzyl-substituted boronate esters, which can be adapted for the benzyloxy-substituted aryl boronate.
- Procedure Example : Benzyl bromide is dissolved in anhydrous dimethylformamide (DMF) with the biborate pinacol ester, cuprous bromide, and sodium tert-butoxide. The reaction is conducted under argon atmosphere at 80 °C for 10 hours. After cooling, the mixture is filtered, extracted with ethyl acetate, dried, and purified by silica gel chromatography to give the boronate ester in approximately 70% yield.
Lithiation Followed by Borylation
Directed ortho-lithiation of the corresponding aryl precursor followed by quenching with trialkyl borates or pinacolborane is a classical method for boronate ester synthesis.
- Procedure Example : The aryl compound with benzyloxy and trifluoromethyl substituents is treated with a strong base such as n-butyllithium at low temperature (-78 °C) to generate the aryllithium intermediate. Pinacolborane or trimethyl borate is then added to the reaction mixture, which is warmed to room temperature. After aqueous workup and purification, the boronate ester is obtained.
Purification and Characterization
Purification : The crude products are typically purified by flash column chromatography on silica gel using hexane/ethyl acetate mixtures or petroleum ether/ethyl acetate mixtures as eluents. Kugelrohr distillation is sometimes employed for viscous oils.
Characterization : The compounds are characterized by ^1H NMR, ^13C NMR, ^11B NMR, and sometimes ^19F NMR to confirm the trifluoromethyl group. Typical signals include aromatic protons, benzylic methylene protons (~5.0 ppm), and the methyl groups of the pinacol moiety (~1.3 ppm). Mass spectrometry confirms molecular weight, and melting points or physical states are reported.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|
| Pd-catalyzed borylation | Aryl bromide, B2pin2, Pd(dppf)Cl2, KOAc, THF, 80–90 °C | 50–80% | Widely used, scalable |
| Diazonium salt borylation | Aryl diazonium tetrafluoroborate, pinacolborane, Cu catalyst | 50–70% | Mild conditions, regioselective |
| Cu-catalyzed coupling | Benzyl bromide, biborate pinacol ester, CuBr, NaOtBu, DMF | ~70% | Suitable for benzyloxy substitution |
| Lithiation followed by borylation | n-BuLi, pinacolborane or B(OMe)3, -78 °C to RT | 40–60% | Requires low temperature, sensitive |
Research Discoveries and Notes
- The presence of the trifluoromethyl group significantly affects the electronic properties of the aryl ring, influencing the reactivity in borylation steps and the stability of the boronate ester.
- Benzyloxy substitution provides a handle for further functionalization or deprotection strategies in synthetic sequences.
- The boronate ester is a versatile intermediate for Suzuki–Miyaura cross-coupling reactions, enabling the construction of complex biaryl systems.
- Optimization of catalyst loading, base choice, and solvent can improve yields and selectivity in these syntheses.
- Recent literature emphasizes the use of milder, metal-free borylation methods to avoid heavy metal contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives .
Scientific Research Applications
2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity as a boronic ester. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in radical and nucleophilic reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The target compound’s reactivity and stability are influenced by the positions and nature of its substituents. Key analogs include:
Table 1: Substituent Comparison
- Electronic Effects : The -CF₃ group enhances electrophilicity at the boron center, accelerating transmetalation in cross-coupling reactions compared to analogs with only electron-donating groups (e.g., 4-O-Bn in ).
Biological Activity
2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound with the molecular formula CHBFO and a molecular weight of 378.2 g/mol. This compound is characterized by its unique structure featuring a dioxaborolane ring and various functional groups that contribute to its biological activity.
- IUPAC Name : 2-(4-(benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS Number : 1218790-07-8
- Purity : 95%
- LogP : 6.31 (indicating hydrophobic characteristics)
- Polar Surface Area : 28 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 0
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its potential applications in medicinal chemistry and organic synthesis.
- Antioxidant Properties : The presence of the trifluoromethyl group enhances the electron-withdrawing capacity of the aromatic ring, potentially increasing the compound's ability to scavenge free radicals.
- Radical Formation : Research indicates that derivatives of dioxaborolanes can participate in radical reactions, which may be relevant for their biological effects. For instance, studies have shown that similar compounds can generate reactive intermediates under certain conditions .
- Biological Pathways : The compound may interact with various biological pathways due to its structural components. The benzyloxy group can influence the compound's solubility and permeability through cellular membranes, potentially enhancing its bioavailability.
Study 1: Antioxidant Activity
A study conducted by Vanderbilt University investigated the antioxidant properties of similar dioxaborolane derivatives. Results indicated that these compounds effectively reduced oxidative stress markers in vitro. The study utilized DFT computational methods to elucidate the mechanism by which these compounds exert their antioxidant effects .
Study 2: Synthesis and Reactivity
Research published in ChemRxiv explored the synthesis of tetrahydroisoquinoline derivatives using dioxaborolanes as key intermediates. The study revealed that the reactivity of these compounds allows for diverse transformations that could lead to biologically active molecules .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for preparing 2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized aryl halides. A common approach involves using Pd catalysts (e.g., Pd(PPh₃)₄) with pinacolborane derivatives in anhydrous 1,4-dioxane under inert atmospheres. For yield optimization, control reaction parameters:
- Temperature : Maintain 90–100°C to ensure efficient boron group transfer .
- Base : Potassium acetate (KOAc) enhances transmetallation by activating the boronate ester .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol improves purity to ≥95% .
Q. How can the purity and stability of this boronic ester be validated under laboratory storage conditions?
- Methodological Answer : Stability studies should include:
- HPLC/LCMS : Monitor degradation products (e.g., free boronic acid) using reverse-phase C18 columns with acetonitrile/water mobile phases. Retention time shifts indicate hydrolysis .
- NMR : Track ¹¹B NMR signals (δ ~30 ppm for boronic esters vs. δ ~0 ppm for boronic acids) to confirm structural integrity .
- Storage : Store at –20°C in sealed, argon-flushed vials with desiccants (molecular sieves) to prevent moisture-induced decomposition .
Advanced Research Questions
Q. What strategies are effective for leveraging this compound in Suzuki-Miyaura cross-coupling reactions with electron-deficient aryl halides?
- Methodological Answer : The trifluoromethyl and benzyloxy groups influence reactivity:
- Catalyst Selection : Use PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands to enhance oxidative addition with deactivated aryl halides .
- Solvent Optimization : Replace dioxane with THF/DMF mixtures (3:1) to stabilize intermediates in coupling with nitro-substituted partners.
- Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .
Q. How can computational modeling predict regioselectivity in derivatization reactions involving this boronic ester?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for cross-coupling. Compare activation energies for ortho vs. para substitution pathways influenced by the trifluoromethyl group’s electron-withdrawing effects .
- Hammett Parameters : Correlate σ values of substituents (e.g., CF₃: σₚ = 0.54) with observed regioselectivity in aryl-aryl bond formation .
Q. How should researchers resolve contradictions in reported reaction yields (e.g., 43% vs. theoretical >70%) during scale-up?
- Methodological Answer :
- Byproduct Analysis : Identify side products (e.g., protodeboronation) via LCMS and adjust stoichiometry (1.2 eq. boronic ester to aryl halide) .
- Oxygen Sensitivity : Use Schlenk lines to rigorously exclude oxygen, which deactivates Pd catalysts.
- Mixing Efficiency : For large-scale reactions, employ high-shear mixers to ensure homogeneous Pd dispersion .
Q. What advanced spectroscopic techniques distinguish regioisomers in post-functionalized products?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between the benzyloxy group and adjacent protons to confirm substitution patterns.
- 19F-1H HOESY : Map fluorine-proton interactions to verify trifluoromethyl positioning in complex derivatives .
- X-ray Crystallography : Resolve ambiguous regiochemistry in crystalline intermediates (e.g., after deprotection of benzyl groups) .
Methodological Notes
- Key Challenges : The benzyloxy group’s lability under acidic conditions necessitates mild deprotection methods (e.g., hydrogenolysis with Pd/C) for downstream applications .
- Emerging Techniques : ICReDD’s reaction path search algorithms (combining quantum chemistry and machine learning) offer predictive frameworks for optimizing novel transformations involving this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
